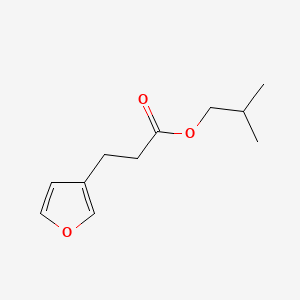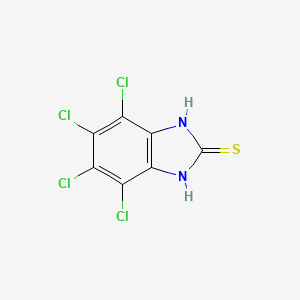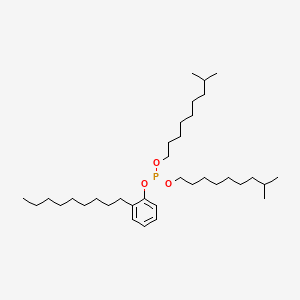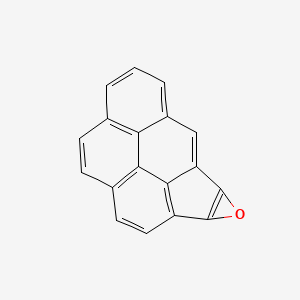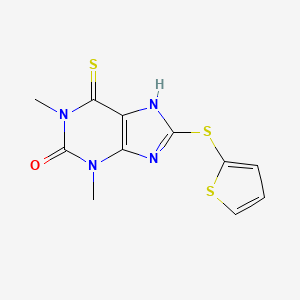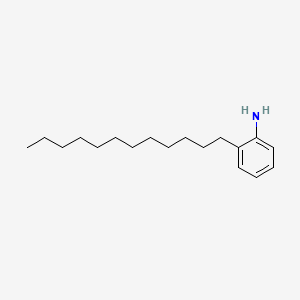
Dodecylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecylaniline, also known as 4-dodecylaniline or p-dodecylaniline, is an organic compound with the molecular formula C18H31N. It consists of a dodecyl group (a twelve-carbon alkyl chain) attached to the para position of an aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation reactions but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Dodecylaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives
Aplicaciones Científicas De Investigación
Dodecylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including surfactants and dyes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and lubricants.
Mecanismo De Acción
The mechanism of action of dodecylaniline depends on its specific application. For example, as a corrosion inhibitor, this compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption is influenced by the presence of the dodecyl group, which enhances the compound’s affinity for the metal surface . In biological systems, this compound derivatives may interact with cellular targets, leading to various biological effects .
Comparación Con Compuestos Similares
Hexylamine: A shorter alkyl chain analogue of dodecylaniline.
Octylamine: Another shorter alkyl chain analogue.
Tetradecylaniline: A longer alkyl chain analogue.
Comparison: this compound is unique due to its twelve-carbon alkyl chain, which imparts specific physical and chemical properties. Compared to shorter chain analogues like hexylamine and octylamine, this compound exhibits higher hydrophobicity and better surface activity. In contrast, longer chain analogues like tetradecylaniline may have different solubility and reactivity profiles .
Propiedades
Número CAS |
28675-17-4 |
|---|---|
Fórmula molecular |
C18H31N |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
2-dodecylaniline |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16H,2-11,14,19H2,1H3 |
Clave InChI |
SOANRMMGFPUDDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





